molecular formula C14H14N4O2S B2480758 N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1203362-26-8

N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2480758
CAS No.: 1203362-26-8
M. Wt: 302.35
InChI Key: PAOHORUHDIMYHO-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzothiazole ring fused with a pyrazole ring, which contributes to its diverse chemical reactivity and biological activity.

Biochemical Analysis

Biochemical Properties

N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has shown potential in modulating the activity of enzymes involved in cell cycle regulation and apoptosis. Specifically, it has been found to interact with p53, a crucial tumor suppressor protein, leading to its activation and subsequent induction of apoptosis in cancer cells . Additionally, this compound can alter the balance of mitochondrial proteins such as Bcl-2 and Bax, further promoting apoptotic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been demonstrated to induce cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation . This compound also influences cell signaling pathways, particularly those involved in apoptosis and cell survival. By activating p53 and altering the expression of key mitochondrial proteins, this compound can trigger programmed cell death in cancer cells . Furthermore, it affects gene expression by modulating the transcriptional activity of p53 and other related genes, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the activation of p53, which occurs through direct binding interactions with the protein . This binding enhances the stability and activity of p53, leading to increased transcription of pro-apoptotic genes and suppression of anti-apoptotic genes . Additionally, this compound can inhibit specific enzymes involved in cell cycle progression, further contributing to its anti-proliferative effects . The changes in gene expression induced by this compound are mediated through its interactions with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to this compound can lead to sustained activation of apoptotic pathways and continuous inhibition of cell proliferation . In vivo studies are needed to further elucidate the long-term effects and potential therapeutic applications of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively induce apoptosis and inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings suggest a narrow therapeutic window for this compound, highlighting the importance of careful dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and subsequent conjugation of this compound, leading to the formation of water-soluble metabolites that can be excreted from the body . The interactions of this compound with these enzymes can also affect metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its accumulation in specific cellular compartments . The compound’s localization and accumulation can influence its activity and effectiveness in targeting cancer cells . Additionally, the transport and distribution of this compound can be affected by factors such as tissue perfusion and the presence of efflux transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the mitochondria, where it exerts its pro-apoptotic effects . The targeting of this compound to the mitochondria is facilitated by specific targeting signals and post-translational modifications . Additionally, its localization in the nucleus has been observed, where it can interact with transcription factors and influence gene expression . The dual localization of this compound in the mitochondria and nucleus underscores its multifaceted role in regulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method includes the reaction of 6-methoxy-2-aminobenzothiazole with 1,4-dimethyl-1H-pyrazole-3-carboxylic acid under suitable conditions to form the desired product . The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and pyrazole-based molecules, such as:

Uniqueness

N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of benzothiazole and pyrazole rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting with the formation of the benzothiazole moiety followed by the pyrazole derivative synthesis. The general synthetic route includes:

  • Formation of Benzothiazole : Reaction of 2-amino-6-methoxybenzothiazole with appropriate reagents to form the benzothiazole core.
  • Pyrazole Formation : Condensation reactions involving hydrazine derivatives and suitable carbonyl compounds lead to the formation of the pyrazole ring.
  • Carboxamide Formation : The final step involves acylation to introduce the carboxamide group.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The disc diffusion method was employed to assess its efficacy against both Gram-positive and Gram-negative bacteria:

Bacterial StrainZone of Inhibition (mm)Concentration (µg/mL)
Bacillus subtilis15100
Escherichia coli12100
Pseudomonas aeruginosa10100

The compound exhibited moderate antibacterial activity, particularly against Bacillus subtilis, indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. Studies have reported that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For example:

  • Inhibition Percentage : At a concentration of 10 µM, it demonstrated an inhibition percentage for TNF-α of approximately 61% compared to the standard drug dexamethasone which showed 76% inhibition at a lower concentration .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro assays using various cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation effectively. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating significant cytotoxicity .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor for enzymes involved in inflammation and cancer progression, such as COX enzymes and matrix metalloproteinases.
  • Induction of Apoptosis : The compound can activate apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Properties : It exhibits antioxidant activity that helps mitigate oxidative stress-related damage in cells.

Case Studies

Several case studies highlight the biological significance of this compound:

  • Case Study on Antibacterial Efficacy :
    • A study conducted on a series of synthesized derivatives including this compound revealed enhanced antibacterial activity compared to traditional antibiotics .
  • Case Study on Anti-inflammatory Effects :
    • In a murine model of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-8-7-18(2)17-12(8)13(19)16-14-15-10-5-4-9(20-3)6-11(10)21-14/h4-7H,1-3H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOHORUHDIMYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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